5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, thiazole, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by the formation of the thiazole and oxazole rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group on the thiophene ring can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like tin(II) chloride (SnCl2) or palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide could be explored for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or catalysts. Its unique electronic properties make it suitable for applications in organic electronics and catalysis.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
- 5-(furan-2-yl)-N-[4-(4-aminothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
- 5-(furan-2-yl)-N-[4-(4-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups and heterocyclic rings. This structure provides a diverse range of chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O5S2/c20-14(9-5-12(24-18-9)11-2-1-3-23-11)17-15-16-10(7-26-15)13-4-8(6-25-13)19(21)22/h1-7H,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEZNLTWZJJEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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